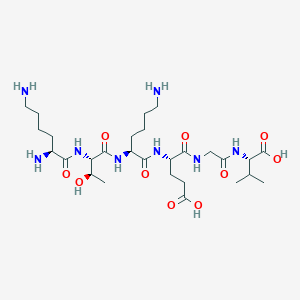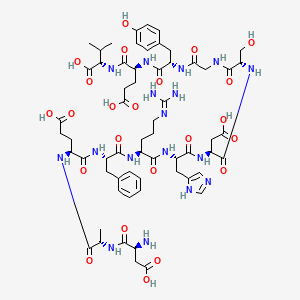
Tubulin polymerization-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization-IN-11 is a compound known for its ability to inhibit tubulin polymerization, a critical process in cell division and intracellular transport. Tubulin polymerization inhibitors are valuable in cancer research and treatment due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tubulin polymerization-IN-11 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance its inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin polymerization-IN-11 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
Tubulin polymerization-IN-11 has a wide range of scientific research applications, including:
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell morphology
Medicine: Explored as a potential anticancer agent due to its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells
Industry: Utilized in the development of new drug delivery systems and as a scaffold for nanotechnology applications
Mécanisme D'action
Tubulin polymerization-IN-11 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells. The molecular targets involved include α-tubulin and β-tubulin, which are the building blocks of microtubules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Combretastatin A-4: A potent tubulin polymerization inhibitor with a similar mechanism of action.
Colchicine: Another well-known tubulin inhibitor that binds to the same site as tubulin polymerization-IN-11.
Vincristine: A vinca alkaloid that inhibits tubulin polymerization but binds to a different site on tubulin.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency compared to other tubulin inhibitors. Its distinct chemical structure allows for targeted interactions with the colchicine-binding site, making it a valuable tool in cancer research and drug development .
Propriétés
Formule moléculaire |
C22H22N4O4 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]aniline |
InChI |
InChI=1S/C22H22N4O4/c1-27-17-7-5-13(9-16(17)23)14-6-8-20-24-25-22(26(20)12-14)15-10-18(28-2)21(30-4)19(11-15)29-3/h5-12H,23H2,1-4H3 |
Clé InChI |
UHDXUJRRMFTWMJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CN3C(=NN=C3C4=CC(=C(C(=C4)OC)OC)OC)C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


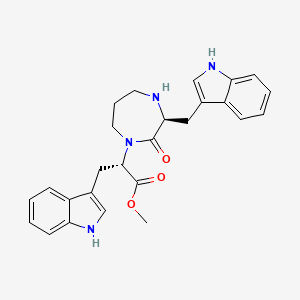


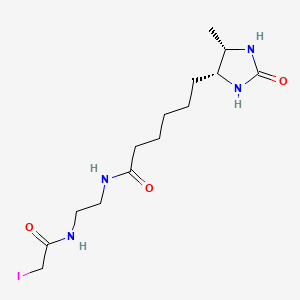
![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
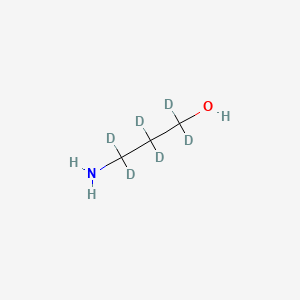

![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)


![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)
